molecular formula C23H18N2O2 B030719 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione CAS No. 143878-20-0

2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione

Cat. No. B030719
M. Wt: 354.4 g/mol
InChI Key: XXHUCKUXFLTXAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydrobenzo[b]azepine derivatives involves intricate chemical reactions, highlighting the complexity and efficiency of organic synthesis methods. For example, an efficient synthesis involving iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis has been developed for dihydroquinolines and dihydrobenzo[b]azepines, demonstrating the versatility of metal-catalyzed reactions in constructing complex heterocyclic systems (Swapnadeep Jalal et al., 2014). Additionally, palladium(0)-catalyzed cyclization methods have been employed for the regio- and stereoselective synthesis of related heterocyclic compounds, showcasing the utility of palladium catalysis in organic synthesis (A. Nandakumar et al., 2014).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e]azepine derivatives has been extensively studied, revealing insights into their conformational and stereochemical properties. For instance, the synthesis and molecular structure analysis of diastereoisomeric forms of related compounds have provided valuable information on their stereochemical configurations and potential bioactive conformations (Lina M Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving dibenzo[b,e]azepine derivatives are central to their functionalization and application. For example, asymmetric transfer hydrogenation of dibenzo[b,e]azepine-6,11-diones has been achieved, highlighting the potential for stereochemical control in synthesizing chiral molecules (Vijyesh K. Vyas & B. Bhanage, 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their practical application and formulation. Detailed studies, such as X-ray crystallography, have been utilized to determine the precise molecular geometry and confirm the stereochemistry of dibenzo[b,e]azepine derivatives (J. Irurre et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to understanding the utility and mechanism of action of these compounds. Research on the anti-inflammatory and analgesic activities of related derivatives highlights their potential therapeutic value (I. Hall et al., 1990).

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

A study demonstrated that derivatives of 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione, specifically 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione, showed significant anti-inflammatory and analgesic activities in rodents. These compounds were as effective as indomethacin and phenylbutazone in animal models, suggesting their potential for treating conditions like arthritis and gout. The potent anti-inflammatory action of these derivatives was linked to their ability to inhibit acid lysosomal hydrolytic enzyme activities in mouse liver and macrophages, as well as trypsin, elastase, and collagenase activities, indicating a broad spectrum of biochemical interactions relevant to inflammation and pain modulation (Hall et al., 1990).

Synthetic Route Exploration

Research into the synthesis and structural analysis of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide has provided insights into the chemical properties and potential pharmaceutical applications of these compounds. These studies are crucial for developing analogues of anti-allergenic, antidepressant, and antihistaminic drugs, highlighting the compound's versatility in drug development processes (Acosta Quintero et al., 2016).

Enantioselective Synthesis

A significant advancement in the synthesis of N-substituted dibenzo[b,e]azepin-6-11-dione derivatives has been achieved through enantioselective transfer hydrogenation. This process, catalyzed by ruthenium in the presence of formic acid/triethylamine, yields chiral skeletons with high enantioselectivities and yields, opening up new avenues for the development of pharmaceutically relevant compounds (Vyas & Bhanage, 2016).

Corrosion Inhibition

Novel aza-pseudopeptides based on 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds act as efficient mixed-type inhibitors, suggesting their application in protecting industrial materials from corrosion, thereby extending the utility of this chemical structure beyond pharmaceuticals into materials science (Chadli et al., 2017).

Novel Polycyclic Systems

The dehydration of certain derivatives of 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione has led to the discovery of a new fused pentacyclic system, showcasing the compound's utility in synthesizing complex molecular architectures with potential for diverse biological activities (Ukhin et al., 2011).

properties

IUPAC Name

2-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12,21,24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHUCKUXFLTXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433210
Record name 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione

CAS RN

143878-20-0
Record name 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)-methyl]-1H-isoindole-1,3(2H)-dione
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Synthesis routes and methods

Procedure details

A suspension of 110.0 kg of 6-phthalimidomethyl-5H-dibenz[b,e]azepine in 911.4 liters of dimethylformamide, 28.7 kg of formic acid and a suspension of 12.5 kg of 10% palladium charcoal in 25 liters of dimethylformamide is fed into a 1200 liter VA-propulsive jet loop reactor. The reaction mixture is heated to 70° C. and hydrogenated under 7 bar of absolute hydrogen pressure. After the catalyst has been filtered off and the reaction equipment and catalyst have been washed with 80 liters of dimethylformamide, 960 liters of dimethylformamide are distilled off from the combined filtrates at 70° to 80° C. After cooling to 50° C., 150 liters of acetone are added, then after further cooling to 15° C. the precipitated crystals are centrifuged off, washed with acetone and dried.
Quantity
110 kg
Type
reactant
Reaction Step One
Quantity
28.7 kg
Type
reactant
Reaction Step One
Quantity
911.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 L
Type
solvent
Reaction Step Three
Quantity
12.5 kg
Type
catalyst
Reaction Step Three

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